1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)-
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Overview
Description
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- typically involves multi-step organic reactions. The starting materials often include 1,3,5-benzenetricarbonitrile and 3,4-dimethoxyaniline. The reaction conditions may involve the use of chlorinating agents and catalysts to introduce the dichloro groups and facilitate the coupling of the aniline derivative .
Chemical Reactions Analysis
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the nitrile groups can participate in hydrogen bonding, while the chloro and methoxy groups can influence the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(3,4-dimethoxyanilino)- can be compared with other similar compounds such as:
1,3,5-Benzenetricarbonitrile: Lacks the dichloro and anilino groups, making it less complex and potentially less versatile.
2,4,6-Trichloro-1,3,5-benzenetricarbonitrile: Contains additional chloro groups, which may alter its reactivity and applications.
1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-:
Properties
CAS No. |
35727-98-1 |
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Molecular Formula |
C17H10Cl2N4O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4-dimethoxyanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C17H10Cl2N4O2/c1-24-13-4-3-9(5-14(13)25-2)23-17-11(7-21)15(18)10(6-20)16(19)12(17)8-22/h3-5,23H,1-2H3 |
InChI Key |
JIFDJCNWIJUBKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)OC |
Origin of Product |
United States |
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